Methylcyclopentane-D12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcyclopentane-D12 is a deuterated form of methylcyclopentane, where all hydrogen atoms are replaced by deuterium. This compound is represented by the chemical formula C6D12. It is a colorless, flammable liquid with a faint odor and is primarily used in scientific research due to its stable isotope properties.
Biochemical Analysis
Biochemical Properties
Petroleum distillates can cause pulmonary damage, central nervous system depression, and cardiac effects such as cardiac arrhythmias .
Cellular Effects
Petroleum distillates, which include Methylcyclopentane, may cause pulmonary damage, central nervous system depression, and cardiac effects such as cardiac arrhythmias . They may also affect the blood, immune system, liver, and kidney .
Molecular Mechanism
Methylcyclopentane is not perfectly planar and can pucker to alleviate stress in its structure .
Metabolic Pathways
Methylcyclopentane is a component of the naphthene fraction of petroleum .
Transport and Distribution
Methylcyclopentane is a component of the naphthene fraction of petroleum .
Subcellular Localization
Methylcyclopentane is a component of the naphthene fraction of petroleum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylcyclopentane-D12 can be synthesized through the deuteration of methylcyclopentane. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of methylcyclopentane and deuterium gas over a catalyst bed in a high-pressure reactor. The reaction conditions are optimized to achieve maximum yield and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: Methylcyclopentane-D12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone and other oxygenated products.
Reduction: It can be reduced to form cyclopentane derivatives.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed:
Oxidation: Cyclopentanone, cyclopentanol.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane compounds.
Scientific Research Applications
Methylcyclopentane-D12 is widely used in scientific research due to its unique properties as a stable isotope. Some of its applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds.
Medicine: Used in the development of deuterated drugs to study their pharmacokinetics and metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Methylcyclopentane-D12 can be compared with other deuterated cycloalkanes such as:
Cyclopentane-D10: A deuterated form of cyclopentane with ten deuterium atoms.
Cyclohexane-D12: A deuterated form of cyclohexane with twelve deuterium atoms.
Uniqueness: this compound is unique due to its specific structure and the complete replacement of hydrogen atoms with deuterium. This makes it particularly useful in studies requiring high levels of isotopic purity and stability.
Comparison with Similar Compounds
- Cyclopentane-D10
- Cyclohexane-D12
These compounds share similar properties but differ in their ring size and the number of deuterium atoms, which can influence their chemical behavior and applications.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonadeuterio-5-(trideuteriomethyl)cyclopentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-6-4-2-3-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOPTJXRTPNYNR-PSDCQUMKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.